Lexithromycin - 118244-59-0

Lexithromycin

Catalog Number: EVT-6726011
CAS Number: 118244-59-0
Molecular Formula: C38H70N2O13
Molecular Weight: 763.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lexithromycin is classified under macrolide antibiotics, which are characterized by their macrocyclic lactone ring structure. These antibiotics are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Lexithromycin, like other macrolides, is derived from natural sources but has been chemically modified to enhance its therapeutic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lexithromycin typically involves several steps that modify the erythromycin core structure. Various synthetic routes have been developed, focusing on improving yield and purity. For example, one method involves the reaction of erythromycin oxime with methyl chloride methyl ether in an alkaline environment, which results in a high-yielding product with minimal impurities .

Key steps in the synthesis include:

  • Starting Material: Erythromycin oxime serves as the primary precursor.
  • Reagents: Methyl chloride methyl ether and sodium methylate are commonly used.
  • Conditions: The reaction is conducted at low temperatures (around -20°C) to control the formation of by-products and improve yield.
  • Purification: The crude product undergoes recrystallization to achieve high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Lexithromycin's molecular structure includes a large lactone ring, which is essential for its biological activity. The compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₄H₁₃N₁O₃
  • Molecular Weight: Approximately 253.26 g/mol

The structural characteristics contribute to its mechanism of action and its ability to penetrate bacterial cell walls effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Lexithromycin undergoes various chemical reactions that are crucial for its functionality as an antibiotic. Its primary reaction mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis. This interaction can lead to several outcomes:

  • Bacteriostatic Effect: By preventing protein synthesis, Lexithromycin halts bacterial growth without killing the bacteria outright.
  • Resistance Mechanisms: Some bacteria may develop resistance through methylation of the ribosomal binding site or active efflux mechanisms.

The synthesis pathways also include hydrolysis reactions that can affect stability; thus, understanding these reactions is essential for optimizing formulation strategies.

Mechanism of Action

Process and Data

Lexithromycin exerts its antibacterial effects primarily through inhibition of protein synthesis. The mechanism involves:

  1. Binding: Lexithromycin binds specifically to the 23S rRNA component of the 50S ribosomal subunit.
  2. Inhibition: This binding blocks the exit tunnel of the ribosome, preventing peptide elongation during translation.
  3. Outcome: As a result, bacterial growth is inhibited, allowing the immune system to eliminate the infection.

Studies have shown that Lexithromycin is effective against both Gram-positive and some Gram-negative bacteria due to its ability to penetrate bacterial membranes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lexithromycin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in methanol and slightly soluble in water.
  • Stability: Stability can vary depending on pH; it is generally more stable in acidic conditions.

These properties are critical for formulation development and determining appropriate storage conditions for pharmaceutical applications.

Applications

Scientific Uses

Lexithromycin has various applications in clinical settings:

  • Antibiotic Therapy: Used extensively for treating respiratory infections, skin infections, and other bacterial diseases.
  • Diagnostic Imaging: Recent studies have explored labeling Lexithromycin with technetium-99m for use as a diagnostic agent in distinguishing between septic and aseptic inflammation . This application highlights its versatility beyond traditional antibiotic use.
Semisynthetic Macrolide Development: Evolutionary Context of Roxithromycin

Historical Trajectory of Erythromycin Derivatives in Antibacterial Research

The discovery of erythromycin in 1952 marked a pivotal advancement in macrolide antibiotics, offering a critical therapeutic option against Gram-positive pathogens. However, its clinical utility was hampered by acid instability, poor oral bioavailability, and unpredictable pharmacokinetics. This spurred systematic efforts to develop semisynthetic derivatives with enhanced properties. The second-generation macrolides (1980s–1990s) introduced structural modifications to address these limitations:

  • Clarithromycin: 6-O-methylation improved acid stability and tissue penetration [1].
  • Azithromycin: 15-membered ring (azalide) with a nitrogen atom enhanced tissue retention and Gram-negative coverage [1] [6].
  • Roxithromycin: 9-O-[(2-methoxyethoxy)methyl]oxime moiety conferred acid resistance and extended half-life [2] [4].

These innovations laid the groundwork for third-generation ketolides (e.g., telithromycin), which replaced the cladinose sugar with a ketone to evade ribosomal methylation resistance mechanisms [1]. Lexithromycin (erythromycin A 9-methoxime) emerged as a specialized analog of roxithromycin, prioritizing pH stability and hydrophobic optimization for improved absorption [7].

Structural Rationale for Oxime-Based Modifications in Roxithromycin Design

The C9 ketone group of erythromycin is highly susceptible to acid-catalyzed degradation, leading to inactive anhydro- or spiroketal derivatives under gastric conditions. Roxithromycin’s design strategically replaced this ketone with a stable oxime ether (9-O-[(2-methoxyethoxy)methyl]oxime), achieving three critical objectives:

  • Acid Stability: The oxime ether prevents hemiketal formation, eliminating pH-dependent degradation pathways [2] [4].
  • Lipophilicity Enhancement: The methoxyethoxy chain increased ClogP from 2.8 (erythromycin) to 3.5, improving membrane permeability and tissue accumulation [4] [6].
  • Bioavailability Optimization: Roxithromycin achieves 72–85% oral bioavailability—double that of erythromycin—and sustains higher plasma concentrations [4].

Table 1: Impact of Oxime Modification on Key Pharmaceutical Properties [2] [4]

PropertyErythromycinRoxithromycin
Acid Stability (t1/2 at pH 1.2)<5 min>24 hr
logP2.83.5
Oral Bioavailability35%72–85%
Plasma Half-life1.5 hr8–12 hr

Nuclear magnetic resonance (NMR) studies confirm that the oxime side chain induces conformational rigidity in the lactone ring, reducing molecular dynamics and enhancing ribosomal binding kinetics [6].

Comparative Analysis of 14-Membered vs. 15/16-Membered Macrolide Pharmacophores

Macrolide antibiotics are classified by lactone ring size, which dictates their antibacterial spectrum, resistance profiles, and pharmacokinetic behavior:

14-Membered Macrolides (Erythromycin, Roxithromycin, Clarithromycin)

  • Mechanism: Bind the 50S ribosomal subunit, blocking peptide chain elongation near the peptidyl transferase center (PTC) [1].
  • Spectrum: Superior activity against Streptococcus pyogenes, S. pneumoniae, and Bordetella pertussis but limited against Haemophilus influenzae due to poor outer membrane penetration [3] [6].
  • Resistance: Susceptible to Erm-mediated methylation of A2058 in 23S rRNA [8].

15/16-Membered Macrolides (Azithromycin, Miocamycin, Rokitamycin)

  • Mechanism: 15-membered azalides (e.g., azithromycin) bind both the PTC and nascent peptide exit tunnel (NPET), enhancing potency [1].
  • Spectrum: Broader coverage of Gram-negatives (e.g., H. influenzae, Neisseria gonorrhoeae) due to improved cellular uptake and efflux avoidance [3].
  • Resilience: 16-membered macrolides retain activity against strains with inducible Erm resistance [3] [8].

Table 2: Pharmacodynamic Comparison of Macrolide Ring Classes [1] [3]

Parameter14-Membered15-Membered16-Membered
MIC90 vs. S. pneumoniae (µg/mL)0.03–0.120.12–0.250.5–1.0
MIC90 vs. H. influenzae (µg/mL)4–80.5–1.02–4
Serum Protein Binding80–95%7–50%70–90%
Tissue Half-life7–25 hr68–72 hr2–3 hr

Solid-state NMR analyses reveal that ring size directly influences molecular dynamics: 14-membered macrolides exhibit slower spin-lattice relaxation times (T1) at C3/C5 positions, correlating with restricted conformational flexibility compared to azalides [6].

Properties

CAS Number

118244-59-0

Product Name

Lexithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

HPZGUSZNXKOMCQ-SQYJNGITSA-N

SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.